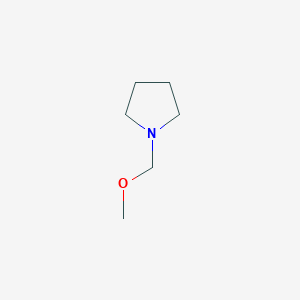
Methoxymethylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions
Methoxymethylpyrrolidine can be synthesized through several methods. One common approach involves the reaction of 1-amino-2-bromoethane with methanol . The reaction typically occurs under basic conditions, using a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In industrial settings, this compound can be produced through a one-pot cyclization and methylation process. This involves the cyclization of gamma-aminobutyric acid (GABA) to form 2-pyrrolidone, followed by methylation using methanol and a halogen salt catalyst, such as ammonium bromide . This method achieves high selectivity and conversion rates, making it suitable for large-scale production.
化学反应分析
Types of Reactions
Methoxymethylpyrrolidine undergoes various chemical reactions, including:
Condensation Reactions: It reacts with carbonyl compounds to form hydrazones, which are useful intermediates in enantioselective syntheses.
Substitution Reactions:
Common Reagents and Conditions
Condensation Reactions: Typically involve carbonyl compounds and may require catalysts such as zinc bromide.
Substitution Reactions: Often use bases like sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products Formed
Hydrazones: Formed from condensation reactions with carbonyl compounds.
Substituted Pyrrolidines: Result from substitution reactions, where the methoxymethyl group is replaced by other functional groups.
科学研究应用
Methoxymethylpyrrolidine has several applications in scientific research:
Organic Synthesis: Used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantioselective compounds.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the synthesis of enantioselective pharmaceuticals.
Biological Studies: Employed in studies involving enzyme interactions and molecular recognition due to its unique structure.
作用机制
The mechanism of action of methoxymethylpyrrolidine involves its interaction with various molecular targets. In condensation reactions, it acts as a nucleophile, attacking carbonyl compounds to form hydrazones . The methoxymethyl group can also participate in substitution reactions, where it is replaced by other functional groups under basic conditions .
相似化合物的比较
Methoxymethylpyrrolidine can be compared to other pyrrolidine derivatives, such as:
N-Methylpyrrolidine: Similar in structure but lacks the methoxymethyl group, leading to different reactivity and applications.
2-Pyrrolidinemethanol: Contains a hydroxymethyl group instead of a methoxymethyl group, affecting its chemical properties and uses.
This compound is unique due to its methoxymethyl group, which provides distinct reactivity and makes it valuable in specific synthetic applications .
属性
分子式 |
C6H13NO |
|---|---|
分子量 |
115.17 g/mol |
IUPAC 名称 |
1-(methoxymethyl)pyrrolidine |
InChI |
InChI=1S/C6H13NO/c1-8-6-7-4-2-3-5-7/h2-6H2,1H3 |
InChI 键 |
GZPMMQGPHXEMSZ-UHFFFAOYSA-N |
规范 SMILES |
COCN1CCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


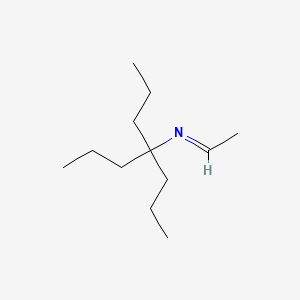
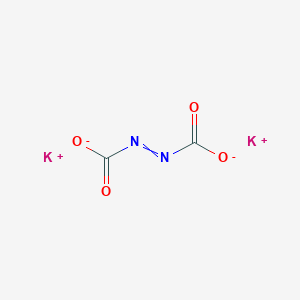
![Ethyl 2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetate](/img/structure/B8496448.png)
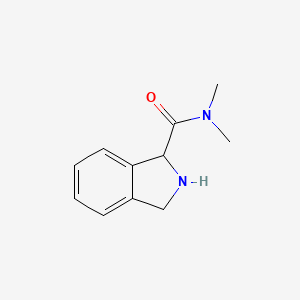
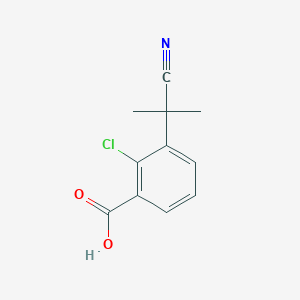
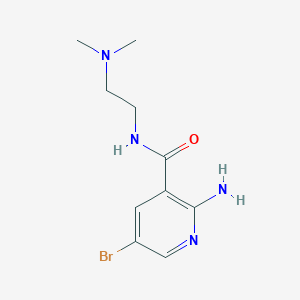
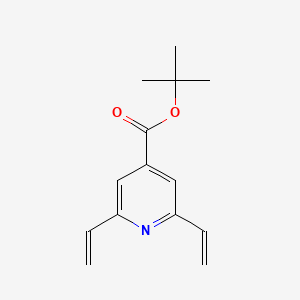
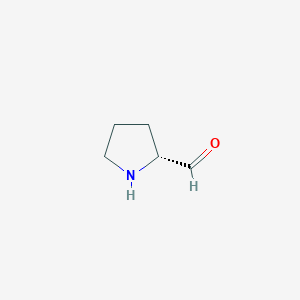
![7-Fluoro-4-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[3,4-b]indole](/img/structure/B8496497.png)

silane](/img/structure/B8496525.png)
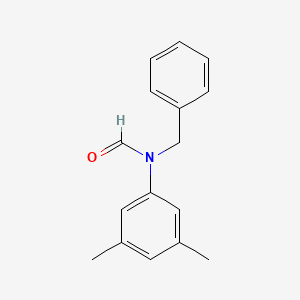
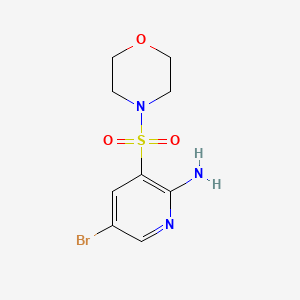
![(2S,4S)-2-(tert-Butoxycarbonylamino)-4-[3-(3-methoxypropoxy)-4-methoxybenzyl]-5-methyl-1-hexanol](/img/structure/B8496542.png)
